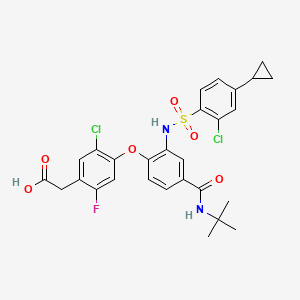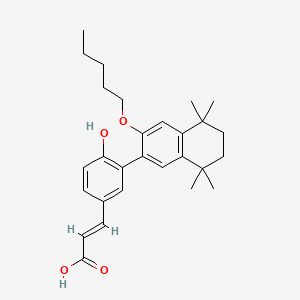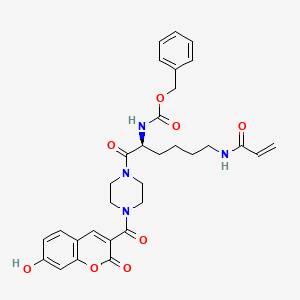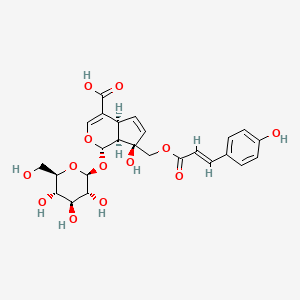
Vidupiprant
Descripción general
Descripción
Inhibe la modulación descendente inducida por prostaglandina D2 de la molécula homóloga al receptor quimiotáctico expresada en células T auxiliares 2 en granulocitos CD16- en sangre completa humana, así como la respuesta de adenosín monofosfato cíclico inducida por prostaglandina D2 en plaquetas . Vidupiprant se desarrolló inicialmente para el tratamiento del asma, pero se suspendió debido a su baja eficacia .
Aplicaciones Científicas De Investigación
Vidupiprant se ha utilizado en la investigación científica principalmente por su potencial para tratar el asma. Se ha estudiado como terapia complementaria a los corticosteroides inhalados en pacientes con asma moderada a grave mal controlada . Además, se ha explorado el potencial de this compound para inhibir la principal proteasa del coronavirus SARS-CoV-2, lo que lo convierte en un candidato para su reutilización en el tratamiento de la COVID-19 . Sus propiedades duales de antagonista lo convierten en un compuesto valioso para estudiar las vías de la prostaglandina D2 y la molécula homóloga al receptor quimiotáctico expresada en las células T auxiliares 2 en varios sistemas biológicos.
Mecanismo De Acción
Vidupiprant ejerce sus efectos antagonizando los receptores de la molécula homóloga al receptor quimiotáctico expresada en las células T auxiliares 2 y los receptores D-prostanoides. Al inhibir la modulación descendente inducida por prostaglandina D2 de la molécula homóloga al receptor quimiotáctico expresada en células T auxiliares 2 en granulocitos CD16- y la respuesta de adenosín monofosfato cíclico inducida por prostaglandina D2 en plaquetas, this compound reduce la constricción y la inflamación de las vías respiratorias . Este mecanismo implica los objetivos moleculares de los receptores de prostaglandina D2 y las vías de la molécula homóloga al receptor quimiotáctico expresada en las células T auxiliares 2.
Métodos De Preparación
Vidupiprant es un derivado del ácido fenilacético. La ruta sintética implica la reacción del ácido 4-(tert-butilcarbamoil)-2-(2-cloro-4-ciclopropilbencensulfonamido)fenoxi-5-cloro-2-fluorofenilacético con reactivos apropiados en condiciones controladas . Los métodos de producción industrial de this compound no están ampliamente documentados, pero normalmente implican una síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio.
Análisis De Reacciones Químicas
Vidupiprant se somete a diversas reacciones químicas, entre ellas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y diversos nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Comparación Con Compuestos Similares
Vidupiprant es único por sus propiedades duales de antagonista. Los compuestos similares incluyen:
Ramatroban: Otro antagonista dual de los receptores de prostaglandina D2 y la molécula homóloga al receptor quimiotáctico expresada en las células T auxiliares 2.
Fevipiprant: Un antagonista selectivo del receptor de la molécula homóloga al receptor quimiotáctico expresada en las células T auxiliares 2.
Propiedades
IUPAC Name |
2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVGKROPKKEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151606 | |
| Record name | Vidupiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169483-24-2 | |
| Record name | Vidupiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vidupiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vidupiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIDUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vidupiprant interact with its targets, PTGDR-1 and PTGDR-2, and what are the downstream effects of this interaction?
A1: this compound binds to both PTGDR-1 and PTGDR-2, effectively blocking the binding and signaling of their natural ligand, Prostaglandin D2 (PGD2) [, ]. This dual inhibition leads to a decrease in basophil activation and recruitment to secondary lymphoid organs (SLOs) []. Consequently, this compound reduces plasmablast expansion, immunoglobulin E (IgE) production, and dsDNA-specific IgG titers []. These downstream effects contribute to its potential therapeutic benefit in lupus-like nephritis.
Q2: What evidence suggests that targeting both PTGDR-1 and PTGDR-2 is necessary for therapeutic efficacy in lupus-like nephritis?
A2: Research using a murine lupus-like disease model demonstrated that inhibiting either PTGDR-1 or PTGDR-2 alone was insufficient to control the disease []. Only the combined inhibition of both receptors, achieved with this compound, effectively dampened disease progression []. This highlights the importance of dual PTGDR-1/PTGDR-2 antagonism as a potential therapeutic strategy for lupus-like nephritis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)


![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)


![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)





